Cas no 77606-05-4 (5-(1H-indol-3-yl)pentan-2-one)

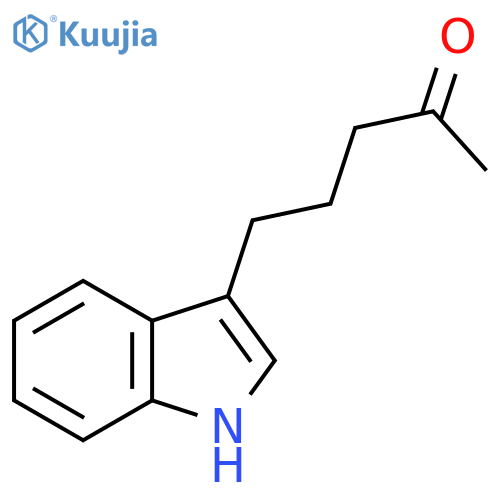

5-(1H-indol-3-yl)pentan-2-one structure

商品名:5-(1H-indol-3-yl)pentan-2-one

5-(1H-indol-3-yl)pentan-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(1H-indol-3-yl)-2-Pentanone

- 5-(1H-indol-3-yl)pentan-2-one

- 2-Pentanone, 5-(1H-indol-3-yl)-

-

- インチ: 1S/C13H15NO/c1-10(15)5-4-6-11-9-14-13-8-3-2-7-12(11)13/h2-3,7-9,14H,4-6H2,1H3

- InChIKey: VBBLNFBPZYQBNK-UHFFFAOYSA-N

- ほほえんだ: CC(=O)CCCC1C2=C(NC=1)C=CC=C2

じっけんとくせい

- 密度みつど: 1.109±0.06 g/cm3(Predicted)

- ゆうかいてん: 120-122 °C

- ふってん: 388.5±25.0 °C(Predicted)

- 酸性度係数(pKa): 17.28±0.30(Predicted)

5-(1H-indol-3-yl)pentan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1828763-0.05g |

5-(1H-indol-3-yl)pentan-2-one |

77606-05-4 | 0.05g |

$780.0 | 2023-09-19 | ||

| Enamine | EN300-1828763-5.0g |

5-(1H-indol-3-yl)pentan-2-one |

77606-05-4 | 5g |

$2692.0 | 2023-05-26 | ||

| Enamine | EN300-1828763-0.1g |

5-(1H-indol-3-yl)pentan-2-one |

77606-05-4 | 0.1g |

$817.0 | 2023-09-19 | ||

| Enamine | EN300-1828763-0.5g |

5-(1H-indol-3-yl)pentan-2-one |

77606-05-4 | 0.5g |

$891.0 | 2023-09-19 | ||

| Enamine | EN300-1828763-1g |

5-(1H-indol-3-yl)pentan-2-one |

77606-05-4 | 1g |

$928.0 | 2023-09-19 | ||

| Enamine | EN300-1828763-10g |

5-(1H-indol-3-yl)pentan-2-one |

77606-05-4 | 10g |

$3992.0 | 2023-09-19 | ||

| Enamine | EN300-1828763-1.0g |

5-(1H-indol-3-yl)pentan-2-one |

77606-05-4 | 1g |

$928.0 | 2023-05-26 | ||

| Enamine | EN300-1828763-10.0g |

5-(1H-indol-3-yl)pentan-2-one |

77606-05-4 | 10g |

$3992.0 | 2023-05-26 | ||

| Enamine | EN300-1828763-0.25g |

5-(1H-indol-3-yl)pentan-2-one |

77606-05-4 | 0.25g |

$855.0 | 2023-09-19 | ||

| Enamine | EN300-1828763-2.5g |

5-(1H-indol-3-yl)pentan-2-one |

77606-05-4 | 2.5g |

$1819.0 | 2023-09-19 |

5-(1H-indol-3-yl)pentan-2-one 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

77606-05-4 (5-(1H-indol-3-yl)pentan-2-one) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量